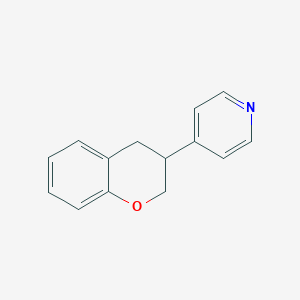

4-(Chroman-3-yl)pyridine

Descripción

Historical Development of Chroman-Pyridine Hybrid Molecules

The development of chroman-pyridine hybrid molecules represents a milestone in medicinal chemistry, reflecting broader strategies of pharmacophore hybridization to create compounds with enhanced properties. The historical progression of these compounds can be traced through several key developments in heterocyclic chemistry.

The chroman scaffold has been recognized as an important structural element in natural products despite chroman itself not occurring naturally. As noted in scientific literature, "Chroman, or 3,4-dihydro-2H-1-benzopyran, is itself not found in nature, but the chroman unit is present in many natural products". Notable examples include vitamin E (α-tocopherol) and various flavonoids with significant biological activities.

The integration of pyridine rings with chroman structures emerged as chemists sought to enhance pharmacological properties through strategic molecular modifications. Early research in this field focused primarily on developing synthetic methodologies to create these complex structures. The evolution of synthetic approaches for chroman-pyridine hybrids can be categorized into several distinct phases:

- Initial synthesis attempts using traditional condensation reactions

- Development of cyclization methods using pyridyl phenyl ethers

- Introduction of multi-component reactions for more efficient synthesis

- Advanced methodologies employing catalytic and stereoselective approaches

The synthesis of chromenopyridines, which are closely related to chroman-pyridine hybrids, has been extensively documented in scientific literature. Various synthetic routes have been developed, including "cyclization of pyridyl phenyl ethers," approaches based on "chromene-3-thiocarboxamide," and domino three-component reactions. These synthetic advancements have provided a foundation for more efficient and diverse approaches to creating chroman-pyridine hybrid molecules, including this compound.

Pharmacological Significance in Medicinal Chemistry

Chroman-pyridine hybrid molecules, including this compound, have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. The pharmacological significance of these compounds stems from their unique structural features that enable specific interactions with various biological targets.

The chromenopyridine scaffold, which is structurally related to chroman-pyridine hybrids, has been described as "an important class of heterocyclic compounds exhibiting a broad spectrum of biological properties". This versatility is evidenced by the incorporation of related structures into FDA-approved drugs. Notable examples include "Amlexanox, an antiallergic drug with clinical effectiveness against atopic diseases, allergic asthma and rhinitis," which features a chromenopyridine skeleton, and "Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology".

The biological activities associated with chroman-pyridine hybrid molecules encompass a wide range of therapeutic applications:

| Biological Activity | Target/Mechanism | Potential Applications |

|---|---|---|

| Antinociceptive | Pain pathways | Pain management |

| Alpha adrenergic antagonism | Alpha adrenergic receptors | Hypertension, BPH |

| Bronchodilation | Smooth muscle relaxation | Asthma, COPD |

| Antimicrobial | Various microbial targets | Infectious diseases |

| Enzyme inhibition | SIRT2 | Neurodegenerative diseases |

Table 2: Biological Activities of Chroman-Pyridine Hybrid Compounds

The specific pharmacological significance of this compound lies in its structural arrangement, with the pyridine ring at position 3 of the chroman scaffold. This particular configuration may offer advantages in terms of receptor binding and pharmacokinetic properties. The basic nitrogen of the pyridine ring can participate in hydrogen bonding with amino acid residues in target proteins, while the chroman portion provides a hydrophobic scaffold that can enhance membrane permeability and interactions with lipophilic binding pockets.

Studies on related compounds have shown that the position of the pyridine attachment to the chroman scaffold can significantly influence biological activity. For instance, research on chroman-4-ones with pyridine substituents has demonstrated that the 3-pyridyl substituted variant showed 86% inhibition of SIRT2, making it "most potent compared to the 2- and 4-pyridyl analogues". This suggests that the specific three-dimensional arrangement of this compound may confer unique biological properties.

Current Research Landscape and Challenges

The current research landscape for this compound and related chroman-pyridine hybrid molecules is characterized by ongoing efforts to optimize synthetic methods, explore structure-activity relationships, and develop novel applications in drug discovery. These efforts face various challenges that continue to drive innovation in the field.

One significant area of current research involves the development of efficient synthetic routes for creating these hybrid molecules. A notable advancement in this domain is the "doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids". This approach represents an innovative method for synthesizing compounds containing both pyridine and chromanone units, demonstrating "high efficiency" and providing "access to a wide variety of interesting hybrid molecules bearing two important heterocyclic scaffolds".

| Synthetic Method | Starting Materials | Reaction Conditions | Products | Advantages |

|---|---|---|---|---|

| Doubly decarboxylative Michael-type addition | Pyridylacetic acid, Chromone-3-carboxylic acids | Basic conditions | 4-(Pyridylmethyl)chroman-2-ones | High efficiency, wide substrate scope |

| Cyclization of Pyridyl Phenyl Ethers | 4-Chloro-3-nitropyridine, Phenol | H₂SO₄, 195°C | Chromeno[3,2-c]pyridine | Direct approach |

| Domino three-component reaction | 3-(1-Alkynyl)chromones, NH-aldimines | DMF, 100°C | Chromeno[3,2-c]pyridines | Multi-component efficiency |

| Cascade reaction with nitrones | N-Phenyl-C-chromonyl nitrones, Zwitterionic allenoate | [5+3] cycloaddition | Chromeno[3,2-c]pyridines | Novel mechanism |

Table 3: Selected Synthetic Methods for Chroman-Pyridine Hybrid Molecules

Researchers are also exploring the potential of chroman-pyridine hybrids as inhibitors of specific enzymes and biological targets. Current investigations focus on the development of "chroman-4-one and chromone-based SIRT2 inhibitors containing various heterofunctionalities to improve pharmacokinetic properties". This research demonstrates the application of these compounds in developing inhibitors for sirtuin 2 (SIRT2), an enzyme involved in various cellular processes and identified as a potential therapeutic target for conditions including cancer and neurodegenerative diseases.

Despite significant progress, several challenges persist in this field:

- Developing stereoselective synthetic methods to control the three-dimensional configuration of these molecules

- Optimizing physicochemical properties to enhance drug-like characteristics

- Elucidating precise mechanisms of action for observed biological activities

- Identifying most promising therapeutic applications and target diseases

- Addressing potential toxicity or off-target effects

The challenge of stereoselectivity is particularly relevant for this compound, as the position 3 of the chroman ring represents a stereogenic center. Controlling the stereochemistry at this position can significantly influence the compound's biological activity and binding affinity for specific targets. Recent advances in asymmetric synthesis may provide solutions to this challenge, as some researchers have reported "initial studies on the development of asymmetric variants of the reaction" for similar compounds.

Structural Relationship to Other Chromans and Pyridine-Containing Compounds

This compound shares structural features with various other chroman derivatives and pyridine-containing compounds, placing it within a broader family of heterocyclic molecules with diverse properties and applications. Understanding these structural relationships provides valuable insights for drug design and development.

The chroman scaffold, which forms the core of this compound, is a versatile structure found in numerous natural products and synthetic compounds. This oxygen-containing heterocycle provides a rigid framework that can be functionalized at various positions to modulate biological activity. The presence of the oxygen atom in the ring system influences the electronic properties and three-dimensional arrangement of the molecule.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₄H₁₃NO | 211.26 | Pyridine at position 3 of chroman |

| 6-Chloro-2-(pyridin-3-yl)chroman-4-one | C₁₄H₁₀ClNO₂ | 259.69 | Chlorine at position 6, pyridine at position 2, ketone at position 4 |

| Chroman (3,4-dihydro-2H-1-benzopyran) | C₉H₁₀O | 134.18 | Basic chroman scaffold without substituents |

| Chromeno[3,2-c]pyridine | C₁₂H₉NO | 183.21 | Fused chromene and pyridine rings |

Table 4: Comparison of this compound with Related Compounds

Chromanones, particularly chroman-4-ones, represent another important class of related compounds. For example, "6-Chloro-2-(pyridin-3-yl)chroman-4-one" differs from this compound in having a ketone group at position 4 of the chroman ring and a different position for the pyridine attachment (position 2 instead of 3). This compound belongs to the chromanone family, "which is recognized for its diverse biological activities and potential therapeutic applications". The presence of the carbonyl group at position 4 introduces additional hydrogen bond acceptor capabilities and influences the electronic distribution within the molecule.

Chromenopyridines represent another closely related class of compounds, where the chroman ring contains an additional double bond, creating a chromene structure. These compounds have been extensively studied for their biological activities, and several synthetic methodologies have been developed for their preparation. The additional unsaturation in the chromene ring affects the planarity and rigidity of the molecule, potentially influencing its interactions with biological targets.

The pyridine ring in this compound contributes important properties to the molecule. As a basic heterocyclic compound, pyridine can participate in hydrogen bonding as an acceptor and can also be protonated under physiological conditions. These characteristics influence the compound's solubility, membrane permeability, and interactions with biological targets.

The position of the pyridine attachment to the chroman scaffold significantly influences the overall properties of the molecule. In this compound, the pyridine is attached at position 3 of the chroman ring, creating a specific three-dimensional arrangement. This is in contrast to compounds like 6-Chloro-2-(pyridin-3-yl)chroman-4-one, where the pyridine is attached at position 2. Research on similar compounds has shown that the position of pyridine attachment can significantly impact biological activity. For instance, in studies of chroman-4-ones with pyridine substituents, the 3-pyridyl substituted variant showed higher SIRT2 inhibition compared to the 2- and 4-pyridyl analogues.

Propiedades

Número CAS |

194665-86-6 |

|---|---|

Fórmula molecular |

C14H13NO |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

4-(3,4-dihydro-2H-chromen-3-yl)pyridine |

InChI |

InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |

Clave InChI |

INQOEFGRKICGIC-UHFFFAOYSA-N |

SMILES |

C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |

SMILES canónico |

C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |

Sinónimos |

Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

High-Pressure Q-Tube-Assisted Synthesis

A green protocol reported in ACS Omega (2021) utilizes a Q-tube reactor for synthesizing chromeno[4,3-b]pyridines from chroman-4-one and arylhydrazonals. The reaction involves ammonium acetate-mediated cyclocondensation under high-pressure conditions (170°C, 6 h), achieving yields up to 93%. Modifying this method by replacing the arylhydrazonal with a pyridine-derived hydrazine could potentially afford 4-(Chroman-3-yl)pyridine. Key advantages of this approach include scalability, high atom economy, and reduced environmental impact.

Table 1: Optimization of Q-Tube Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 170°C | Maximizes rate |

| Solvent | Acetic acid | Enhances solubility |

| Catalyst | Ammonium acetate | Facilitates cyclization |

| Reaction Time | 6 h | Balances conversion and decomposition |

Post-Functionalization of Chroman Derivatives

Post-synthetic modification of preassembled chroman scaffolds offers a modular route to this compound.

Friedel-Crafts Alkylation

Chroman-3-yl derivatives can undergo Friedel-Crafts alkylation with pyridine nucleophiles. For example, treating 3-bromochroman with pyridine in the presence of AlCl₃ could facilitate C–C bond formation at the 4-position of pyridine. However, this method risks over-alkylation and requires stringent control of reaction stoichiometry.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, could link chroman and pyridine moieties. A chroman-3-yl boronic ester reacting with 4-bromopyridine under palladium catalysis might yield the target compound. This approach remains speculative but aligns with established methodologies for biaryl synthesis.

Challenges and Limitations

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.

Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromone derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of chromanones, including 4-(Chroman-3-yl)pyridine, exhibit significant anticancer properties. For instance, studies have demonstrated that certain chromanone derivatives show potent activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and apoptosis.

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Specifically, studies have shown that certain chromanone derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

1.3 Antioxidant Activity

This compound and its analogs have demonstrated significant antioxidant activity. This is particularly relevant in the context of diseases characterized by oxidative stress. The structure-activity relationship (SAR) studies indicate that specific substitutions on the chromanone framework can enhance antioxidant properties comparable to well-known antioxidants like vitamin E .

Synthetic Methodologies

2.1 Synthesis of Hybrid Molecules

The synthesis of this compound often involves innovative methodologies that allow for the construction of hybrid molecules combining pyridine and chromanone functionalities. For example, the activation of pyridine derivatives through carboxylic acid groups has been shown to facilitate reactions under mild conditions, leading to high yields of desired products . This approach not only enhances efficiency but also broadens the scope for developing new compounds with tailored biological activities.

2.2 Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of environmentally friendly synthetic protocols for producing chromanone derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to minimize waste and reduce energy consumption during synthesis . These methods are particularly valuable in pharmaceutical applications where sustainability is becoming increasingly important.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chromene moiety can interact with biological membranes, while the pyridine ring can form hydrogen bonds with active sites of enzymes, modulating their activity . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

A. Substituent Effects on Physical Properties

- Electron-withdrawing groups (EWGs): Chloro (-Cl) and nitro (-NO₂) substituents increase melting points (e.g., Q2 at 278–282°C) due to enhanced dipole interactions .

- Bulky substituents: Chroman and hexahydroquinoline systems (Q12, 288–292°C) elevate melting points via improved crystal packing .

- Methoxy groups (-OCH₃) : Reduce symmetry and slightly lower melting points compared to EWGs (e.g., Q12 at 288–292°C vs. 5o at 285°C) .

Q & A

Q. How are global reactivity descriptors calculated for this compound?

- Methodology : Use Koopmans’ theorem to derive ionization potential (IP = -EHOMO), electron affinity (EA = -ELUMO), and chemical hardness (η = (IP – EA)/2). For 4-(1-aminoethyl)pyridine, η = 3.04 eV (B3LYP), indicating moderate electrophilicity .

- Application : High electrophilicity index (ω = μ²/2η, where μ = (IP + EA)/2) predicts reactivity toward nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.